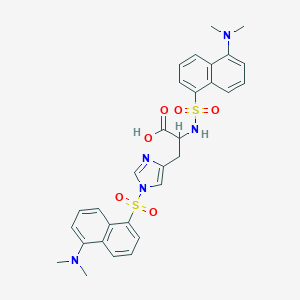
N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthyl group, a dimethylamino group, and a sulphonyl group attached to an L-histidine backbone, making it a subject of interest in organic chemistry and biochemistry research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine typically involves multi-step organic reactions. The process begins with the preparation of the naphthyl sulphonyl chloride, which is then reacted with L-histidine under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH settings to ensure the proper formation of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
化学反応の分析
Types of Reactions: N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonyl group to a thiol group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
類似化合物との比較
- N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-lysine
- N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-arginine
Comparison: Compared to similar compounds, N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine is unique due to its specific structural features and the presence of the L-histidine backbone
特性
CAS番号 |
1110-87-8 |
|---|---|
分子式 |
C30H31N5O6S2 |
分子量 |
621.7 g/mol |
IUPAC名 |
(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-[1-[5-(dimethylamino)naphthalen-1-yl]sulfonylimidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C30H31N5O6S2/c1-33(2)26-13-5-11-23-21(26)9-7-15-28(23)42(38,39)32-25(30(36)37)17-20-18-35(19-31-20)43(40,41)29-16-8-10-22-24(29)12-6-14-27(22)34(3)4/h5-16,18-19,25,32H,17H2,1-4H3,(H,36,37)/t25-/m0/s1 |
InChIキー |
MGGBLGOJSSYITF-VWLOTQADSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CN(C=N3)S(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O |
異性体SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC3=CN(C=N3)S(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O |
正規SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CN(C=N3)S(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O |
Key on ui other cas no. |
1110-87-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


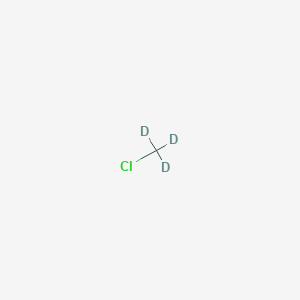
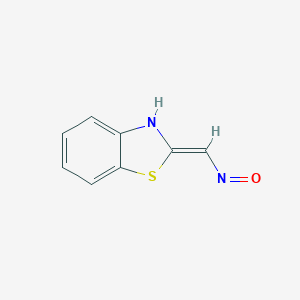
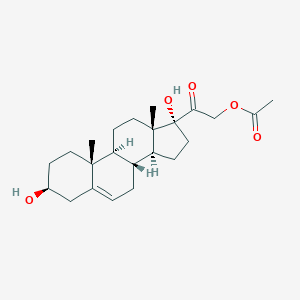
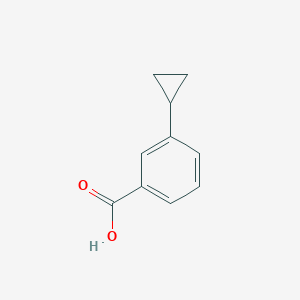
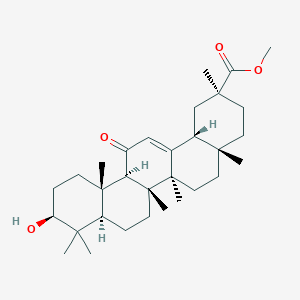
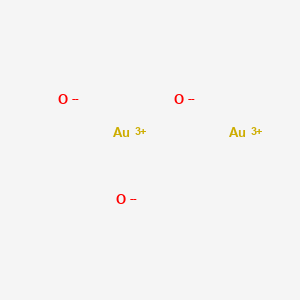
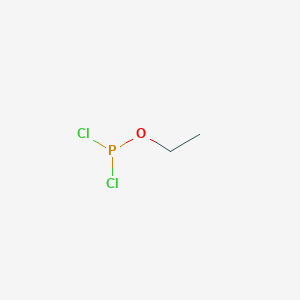
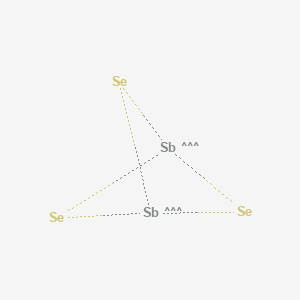
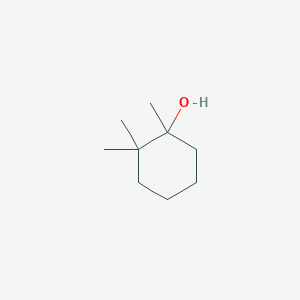
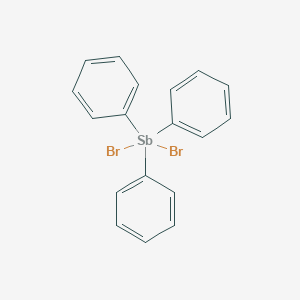

![3-[(3S,5S,7S,10S,13R,14S,17R)-3,7,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B73190.png)


